molecular formula C17H27NO B14444195 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide CAS No. 75463-91-1

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide

Cat. No.: B14444195
CAS No.: 75463-91-1
M. Wt: 261.4 g/mol
InChI Key: IJWIHMNXICXAEZ-UHFFFAOYSA-N
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Description

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by its complex structure, which includes an ethyl group, two methyl groups, and a phenylpropan-2-yl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 2-ethyl-3,3-dimethylbutanoic acid with 2-phenylpropan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides or acyl chlorides can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted amides

Scientific Research Applications

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,3-dimethylbutanamide: Lacks the phenylpropan-2-yl group, making it less complex.

    N-(2-Phenylpropan-2-yl)butanamide: Lacks the ethyl and additional methyl groups, resulting in different chemical properties.

Uniqueness

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

75463-91-1

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

2-ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide

InChI

InChI=1S/C17H27NO/c1-7-14(16(2,3)4)15(19)18-17(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,18,19)

InChI Key

IJWIHMNXICXAEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)(C)C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

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